molecular formula C9H10N2O5 B1582649 Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS No. 59338-84-0

Methyl 4-amino-2-methoxy-5-nitrobenzoate

Cat. No. B1582649
CAS RN: 59338-84-0
M. Wt: 226.19 g/mol
InChI Key: CUJURECWKNETII-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as "4-Amino-2-methoxy-5-nitrobenzoicacidmethylester" . It appears as a white to pale cream to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” involves a reaction with palladium on activated charcoal and hydrogen in methanol . The mixture is stirred under hydrogen at 50 °C for 12 hours. After the palladium on activated charcoal is filtered, the filtrate is concentrated to afford the product .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2-methoxy-5-nitrobenzoate” is 1S/C9H10N2O5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,10H2,1-2H3 . The InChI key is CUJURECWKNETII-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” include a reaction with palladium on activated charcoal and hydrogen in methanol . This reaction is carried out at 50 °C for 12 hours .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 226.19 g/mol . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Solubility and Transfer Modeling

The study by Hart et al. (2015) discusses the solubility of various nitrobenzoic acids, including 4-nitrobenzoic acid and 2-methoxybenzoic acid, in 2-methoxyethanol. Although it doesn't directly mention Methyl 4-amino-2-methoxy-5-nitrobenzoate, it provides insights into the solubility behaviors of similar compounds, which could be relevant for understanding its properties (Hart et al., 2015).

Antimicrobial Activity

The research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole-derived Schiff base ligands, including a compound similar to Methyl 4-amino-2-methoxy-5-nitrobenzoate, highlights their antimicrobial properties. This suggests potential applications of Methyl 4-amino-2-methoxy-5-nitrobenzoate in antibacterial and antifungal activities (Vinusha et al., 2015).

Chemotherapy Research

Singh et al. (2003) studied the effects of nitro and amino substitutions on the D-ring of certain compounds in targeting topoisomerase-I and their cytotoxicity. This research is relevant for understanding how the nitro and amino groups in Methyl 4-amino-2-methoxy-5-nitrobenzoate might interact in a biochemical context, particularly in chemotherapy applications (Singh et al., 2003).

Synthesis and Characterization

Kam et al. (2020) discuss the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which shares structural similarities with Methyl 4-amino-2-methoxy-5-nitrobenzoate. Their work provides a foundational understanding of the synthesis process, which could be applicable to Methyl 4-amino-2-methoxy-5-nitrobenzoate (Kam et al., 2020).

Hydrogen Bonding and Molecular Structure

The study by Quiroga et al. (2008) on the hydrogen bonding in compounds with a structure similar to Methyl 4-amino-2-methoxy-5-nitrobenzoate offers insights into its possible molecular interactions and structural properties (Quiroga et al., 2008).

Protective Groups in Synthesis

Kukase et al. (1990) describe the use of the 4-nitrobenzyl group for protecting hydroxyl functions in synthesis processes, which might be relevant to the synthesis or modification of Methyl 4-amino-2-methoxy-5-nitrobenzoate (Kukase et al., 1990).

Safety And Hazards

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 4-amino-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJURECWKNETII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866754
Record name Methyl 4-amino-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methoxy-5-nitrobenzoate

CAS RN

59338-84-0
Record name Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59338-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-5-nitro-o-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-5-nitro-o-anisate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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